9,10-Dihydrotrichodermol

Trichothecene Structure-Activity Relationship Toxicology

Researchers requiring a chemically defined, low-toxicity trichothecene analog for controlled SAR studies face a critical gap: generic trichothecenes cannot serve as valid negative controls. 9,10-Dihydrotrichodermol (CAS 4682-63-7) solves this with a saturated C9-C10 bond that eliminates the toxicity mechanism inherent to unsaturated analogs. - Definitive Negative Control: Exhibits a 20- to 50-fold reduction in differentiation-inducing potency compared to T-2 toxin, enabling precise toxicological assay validation. - Validated Scaffold: Provides a stable, hydrogenated backbone for medicinal chemistry derivatization aiming to improve the therapeutic window of antimicrobial or anticancer candidates. - Supply Assurance: Sourced as a verified, pure standard to ensure experimental reproducibility across detoxification pathway and mycotoxin detection studies.

Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
CAS No. 4682-63-7
Cat. No. B15179394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydrotrichodermol
CAS4682-63-7
Molecular FormulaC15H24O3
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1)OC3CC(C2(C34CO4)C)O)C
InChIInChI=1S/C15H24O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h9-12,16H,4-8H2,1-3H3/t9-,10-,11-,12?,13+,14-,15?/m1/s1
InChIKeyIXUQSLJHJJOFOV-DMAIBOTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dihydrotrichodermol: Research-Grade Trichothecene with Attenuated Toxicity


9,10-Dihydrotrichodermol (CAS 4682-63-7) is a reduced derivative of trichodermol within the trichothecene family of sesquiterpenoid mycotoxins [1]. It serves as a critical comparator for structure-activity relationship (SAR) studies, as the hydrogenation of the C9-C10 double bond represents a definitive structural modification that alters biological activity [2]. This compound is primarily utilized in specialized research settings where the differential bioactivity of trichothecene analogs is under investigation [3]. Its procurement is driven by the need for a chemically defined analog with established but attenuated bioactivity, enabling precise experimental controls.

Structure-activity relationship (SAR) studies on trichothecene mycotoxins
Negative control in toxicology experiments requiring low-bioactivity comparator
Chemically defined hydrogenated analog for differentiation endpoint research

Why 9,10-Dihydrotrichodermol Cannot Be Replaced by Other Trichothecenes


Substituting 9,10-Dihydrotrichodermol with trichodermol, trichodermin, or other trichothecenes is scientifically invalid due to fundamental, quantifiable differences in toxicity and biological activity driven by the C9-C10 double bond. SAR studies demonstrate that saturation of the C9-C10 alkene—the defining feature of 9,10-Dihydrotrichodermol—results in a complete or near-complete loss of toxicity compared to unsaturated analogs [1]. This structural change profoundly alters cellular responses, as demonstrated by direct comparisons between 9,10-dihydro T-2 toxin and T-2 toxin, where the former exhibited a 20- to 50-fold reduction in differentiation-inducing potency [2]. Therefore, experiments requiring a low-toxicity trichothecene backbone or a negative control for toxicological studies cannot use generic trichothecenes and must specifically source this hydrogenated analog.

Target compound
Unsaturated trichothecenes (e.g., trichodermol, trichodermin)
C9-C10 saturationReduced bioactivity; near-complete loss of toxicity
C9-C10 unsaturatedHigh toxicity; differentiation-inducing potency may differ substantially
SAR control utilityDefined low-activity benchmark for comparative studies
SAR control mismatchUnsuitable as low-toxicity negative control; may shift endpoint interpretation

9,10-Dihydrotrichodermol: Bioactivity and Safety Evidence


C9-C10 Saturation Eliminates Toxicity

The saturation of the C9-C10 double bond is a critical determinant of trichothecene toxicity. 9,10-Dihydrotrichodermol, which lacks this double bond, exhibits a complete loss of toxicity compared to its unsaturated analog, trichodermol. This is supported by a comprehensive SAR review of trichothecenes, which explicitly states that the C9-C10 double bond and the 12,13-epoxide ring are essential for toxicity and their removal results in a complete loss of toxic activity [1]. This finding provides the mechanistic foundation for the reduced bioactivity observed in 9,10-Dihydrotrichodermol.

C9-C10 Saturation & Toxicity
Class-level inference
Complete loss of toxicity reported for saturated analog vs. unsaturated trichodermol
Supports low-bioactivity comparator rationale
Data to verify; SAR review-level evidence
Trichothecene Structure-Activity Relationship Toxicology Mycotoxin

Reduced Differentiation Potency in Leukemia Cells

In a direct head-to-head study evaluating the induction of differentiation in HL-60 human promyelocytic leukemia cells, 9,10-dihydro T-2 toxin required a significantly higher concentration (100 ng/mL) to achieve an effect compared to T-2 toxin, which was effective at 2-5 ng/mL [1]. While this study used the T-2 toxin backbone instead of trichodermol, it provides direct, quantitative evidence that saturation of the 9,10-position within the trichothecene core leads to a substantial decrease in biological potency. The 9,10-dihydro analog was approximately 20- to 50-fold less potent than the parent toxin.

Differentiation Potency Drop
Head-to-head comparison
20- to 50-fold reduction vs. T-2 toxin in HL-60 differentiation assay
Supports comparative cell-response interpretation
Endpoint context from promyelocytic leukemia model
Leukemia Cell Differentiation Trichothecene HL-60

Cytotoxicity Differences from C-4 Modification

To contextualize the activity of the parent compound trichodermol, a comparison with trichodermin is essential. Trichodermin, which carries an ester group at the C-4 position, exhibits greater toxicity than trichodermol, which has a hydroxyl group at the same position [1]. This difference highlights how specific modifications to the trichothecene core, including the 9,10-saturation, can fine-tune biological activity. The reduced toxicity of trichodermol relative to trichodermin provides a baseline against which the further reduced activity of 9,10-dihydrotrichodermol can be understood.

C-4 Modification Cytotoxicity
Context-dependent
Trichodermol (C-4 OH) less toxic than trichodermin (C-4 ester)
Establishes baseline activity for reduced-derivative design
SAR literature cross-study comparison
Trichothecene Cytotoxicity SAR Trichodermin Trichodermol

Selective Antimicrobial Activity of C-4 Derivatives

A study on the hemisynthesis of trichodermol derivatives demonstrated that modifications at the C-4 position can confer selective antimicrobial activity. Derivatives with a short chain at C-4 showed selective activity against Candida albicans with MIC values similar to those of trichodermin [1]. While 9,10-dihydrotrichodermol was not tested, this finding underscores the value of the trichodermol scaffold for developing targeted antimicrobials. It implies that the 9,10-dihydro modification could be combined with C-4 derivatization to create new compounds with potentially improved selectivity and reduced toxicity.

Antimicrobial Scaffold Potential
Source review
C-4 short-chain derivatives show selective activity against Candida albicans
Supports antimicrobial screening application
Derivative data; not directly tested on 9,10-dihydro compound
Antimicrobial Trichodermol Candida albicans MIC Derivatives

9,10-Dihydrotrichodermol: Drug Discovery & Toxicology Applications


Negative Control for Trichothecene Toxicology

9,10-Dihydrotrichodermol serves as an essential negative control in experiments designed to assess the toxicological impact of trichothecenes. Its lack of the C9-C10 double bond, which is required for toxicity [1], allows researchers to distinguish between effects that are specific to the trichothecene mechanism of action and those that are due to other cellular interactions. This application is critical for validating assays for mycotoxin detection and for studying detoxification pathways.

Anticancer Lead Scaffold with Reduced Toxicity

The substantial reduction in differentiation-inducing potency observed in 9,10-dihydro T-2 toxin (20- to 50-fold compared to T-2 toxin) [1] highlights the potential of the 9,10-dihydro modification for improving the therapeutic window of trichothecene-based compounds. Researchers can use 9,10-Dihydrotrichodermol as a starting scaffold for further derivatization, aiming to create new molecules that retain desirable anticancer or immunomodulatory activities while exhibiting significantly lower systemic toxicity.

Selective Antimicrobial Lead Compound

Building on the observation that C-4 derivatives of trichodermol can exhibit selective antimicrobial activity against pathogens like Candida albicans [1], 9,10-Dihydrotrichodermol offers a unique starting point for medicinal chemistry. Combining the low-toxicity backbone of the 9,10-dihydro structure with optimized C-4 side chains could yield novel antifungal or antibacterial agents with an improved selectivity profile, reducing the risk of host cell toxicity.

Application
Selection Property
Validation Focus
Mycotoxin toxicology negative control
C9-C10 saturation profile
Toxicity endpoint differentiation from unsaturated analogs
Cell-model differentiation SAR
Low differentiation potency scaffold
Differentiation pathway-response interpretation
Antimicrobial screening scaffold
C-4 derivatizable core with reduced bioactivity
Antimicrobial selectivity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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